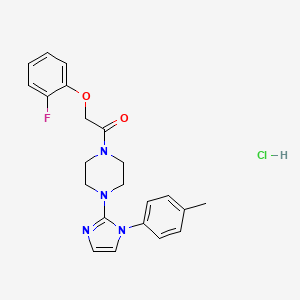

2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2.ClH/c1-17-6-8-18(9-7-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-29-20-5-3-2-4-19(20)23;/h2-11H,12-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRVZORWVVFYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its structural similarity to known pharmacophores. Notably, imidazole derivatives are recognized for their diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that compounds with imidazole rings can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study : A study on related compounds demonstrated that modifications in the imidazole structure could enhance anticancer activity, suggesting similar potential for this compound .

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems. It may act as a positive allosteric modulator (PAM) at GABA-A receptors, which are crucial in regulating neuronal excitability and have implications in treating anxiety and epilepsy.

Case Study : Research on similar imidazole derivatives revealed their effectiveness as PAMs, enhancing the receptor's response to GABA, thereby providing insights into the potential therapeutic uses of this compound .

Drug Development

The unique structural features of 2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride make it a valuable scaffold for drug design. Its ability to form strong interactions with biological targets can be exploited in designing new drugs.

Data Table: Comparison of Biological Activities of Imidazole Derivatives

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes structural differences and similarities with key analogues:

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Source |

|---|---|---|---|---|

| Target Compound | 2-fluorophenoxy, p-tolyl-imidazol-piperazine, HCl salt | C₂₃H₂₄ClFN₄O₂ | 467.9 g/mol† | - |

| 2-((Difluoromethyl)thio)phenylmethanone HCl | Difluoromethylthio-phenyl, p-tolyl-imidazol-piperazine, HCl salt | C₂₂H₂₃ClF₂N₄OS | 465.0 g/mol | |

| 1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | Benzimidazolylmethyl-piperazine, 2-fluorophenoxy | C₂₀H₂₁FN₄O₂ | 368.4 g/mol | |

| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | Thieno-pyrazol, 1-methyl-imidazole, 2-fluorophenyl | C₂₃H₂₂FN₅OS | 435.5 g/mol |

Key Observations :

- Fluorine positioning: The target compound’s 2-fluorophenoxy group contrasts with analogues bearing 4-fluorophenyl () or thieno-pyrazol-fluorophenyl (). Ortho-substitution may influence steric hindrance and dipole interactions .

- Salt forms : The hydrochloride salt in the target compound and ’s analogue likely enhances aqueous solubility compared to free bases (e.g., ) .

Pharmacological and Physicochemical Properties

- Receptor interactions: Piperazine-imidazole scaffolds are common in serotonin/dopamine receptor ligands.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. Critical parameters include:

- Reduction steps : Sodium borohydride (NaBH₄) in dry ethanol under reflux efficiently reduces ketone intermediates to alcohols, as demonstrated in analogous imidazole derivatives .

- Coupling reactions : Piperazine derivatives require controlled stoichiometry (1:1 molar ratio) and inert atmospheres to minimize side reactions.

- Salt formation : Hydrochloride salt precipitation is optimized by adjusting pH and solvent polarity.

Q. Which spectroscopic techniques are prioritized for structural validation?

- X-ray crystallography : Resolves stereochemistry and confirms the imidazole-piperazine linkage (e.g., crystal data from Acta Crystallographica for related fluorophenyl-imidazole derivatives) .

- NMR : ¹H/¹³C NMR identifies fluorophenoxy and p-tolyl substituents. ¹⁹F NMR confirms fluorine position .

- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

Methodological Tip : Cross-reference experimental spectra with PubChem’s computed data for validation .

Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is standard for biological assays.

- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane).

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).

Advanced Research Questions

Q. How can reaction byproducts from imidazole ring functionalization be minimized?

- Optimize protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .

- Temperature control : Maintain ≤60°C to prevent imidazole ring decomposition.

- Purification : Column chromatography (silica gel, gradient elution) isolates the target compound from nitro or halogenated byproducts .

Q. What strategies resolve contradictions in solubility data across experimental models?

- Solvent screening : Test DMSO, ethanol, and saline-buffered solutions at physiological pH.

- Dynamic light scattering (DLS) : Detect aggregation in aqueous media.

- Theoretical modeling : Use LogP calculations (e.g., PubChem’s XLogP3) to predict solubility .

Example : Hydrochloride salts often exhibit higher aqueous solubility than free bases due to ionic dissociation .

Q. How is the compound’s stability evaluated under physiological conditions?

Q. What methodologies assess ecological risks and environmental persistence?

- Biodegradation assays : Use OECD 301 protocols to measure microbial breakdown in soil/water .

- Toxicity profiling : Test on model organisms (e.g., Daphnia magna) for LC₅₀ values.

- Computational tools : EPA’s EPI Suite predicts bioaccumulation and toxicity .

Q. How are theoretical frameworks applied to study structure-activity relationships (SAR)?

- Molecular docking : Map interactions with target receptors (e.g., kinase enzymes) using AutoDock Vina.

- QSAR models : Corolate substituent electronic properties (Hammett constants) with bioactivity data .

- Crystallographic data : Compare bond angles/distances with active analogs to infer binding modes .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Q. How are conflicting data on metabolic pathways reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.